molecular formula C20H19N3O8S B11654580 2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

2-Ethoxy-4-(morpholin-4-ylcarbonothioyl)phenyl 2,4-dinitrobenzoate

Cat. No.: B11654580
M. Wt: 461.4 g/mol
InChI Key: GRLGIPMRURHOJN-UHFFFAOYSA-N
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Description

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, morpholine, carbothioyl, and dinitrobenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the core phenyl structure, followed by the introduction of the ethoxy and morpholine groups. The carbothioyl and dinitrobenzoate groups are then added through subsequent reactions under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems. The process is carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro or carbonyl compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-PROPOXYBENZOATE
  • 2-ETHOXY-4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
  • 4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE

Uniqueness

2-ETHOXY-4-(MORPHOLINE-4-CARBOTHIOYL)PHENYL 2,4-DINITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, setting it apart from similar compounds.

Properties

Molecular Formula

C20H19N3O8S

Molecular Weight

461.4 g/mol

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C20H19N3O8S/c1-2-30-18-11-13(19(32)21-7-9-29-10-8-21)3-6-17(18)31-20(24)15-5-4-14(22(25)26)12-16(15)23(27)28/h3-6,11-12H,2,7-10H2,1H3

InChI Key

GRLGIPMRURHOJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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